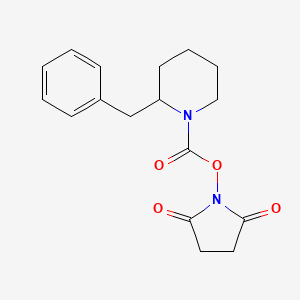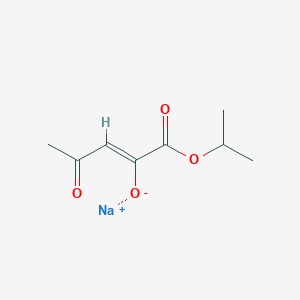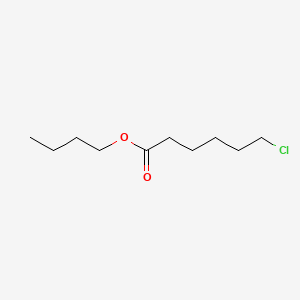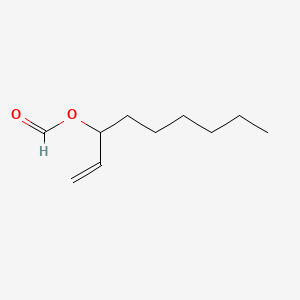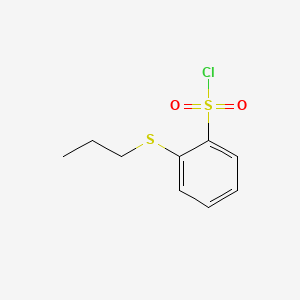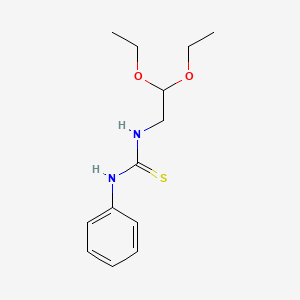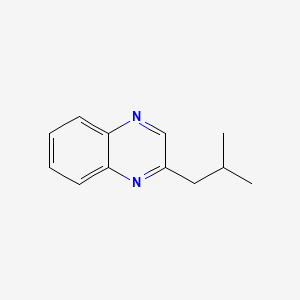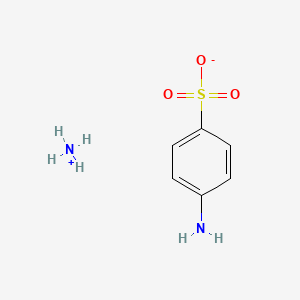
Ammonium sulphanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium sulphanilate is an organic compound with the chemical formula C6H8N2O3S. It is a white crystalline solid that is soluble in water. This compound is primarily used in the synthesis of dyes and pigments, as well as in various chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium sulphanilate can be synthesized through the reaction of sulphanilic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the sulphanilic acid being dissolved in water and then treated with ammonium hydroxide to precipitate the this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting sulphanilic acid with ammonia gas. The reaction is carried out in a reactor where the sulphanilic acid is dissolved in water, and ammonia gas is bubbled through the solution. The resulting this compound is then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium sulphanilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphanilic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine, along with catalysts such as iron or aluminum chloride, are commonly used.
Major Products Formed
Oxidation: Sulphanilic acid.
Reduction: Aniline derivatives.
Substitution: Halogenated sulphanilate compounds.
Applications De Recherche Scientifique
Ammonium sulphanilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and pigments.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of ammonium sulphanilate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
Ammonium sulphanilate is similar to other sulphanilate compounds, such as sodium sulphanilate and potassium sulphanilate. it is unique in its solubility and reactivity. Compared to sodium and potassium sulphanilate, this compound is more soluble in water and can undergo a wider range of chemical reactions.
List of Similar Compounds
- Sodium sulphanilate
- Potassium sulphanilate
- Sulphanilic acid
- Aniline derivatives
Propriétés
Numéro CAS |
7301-03-3 |
|---|---|
Formule moléculaire |
C6H10N2O3S |
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
azanium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H3 |
Clé InChI |
NEDCLUPMYCVKFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


